6-(2-methylpropane-2-sulfonyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one
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Overview
Description
6-(2-methylpropane-2-sulfonyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one is a complex heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a versatile candidate for research and industrial applications.
Preparation Methods
The synthesis of 6-(2-methylpropane-2-sulfonyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the acid-catalyzed cyclization of hydrazinyl derivatives with ortho esters can lead to the formation of the triazole ring . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated systems and advanced purification techniques.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the triazole ring. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
6-(2-methylpropane-2-sulfonyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its potential as an enzyme inhibitor or receptor modulator is being explored.
Medicine: Research is ongoing into its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular communication .
Comparison with Similar Compounds
Similar compounds include other triazolo[4,3-b]pyridazine derivatives, such as:
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines These compounds share structural similarities but differ in their specific functional groups and substituents, which can significantly impact their chemical properties and biological activities. The uniqueness of 6-(2-methylpropane-2-sulfonyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one lies in its specific combination of functional groups, which confer distinct reactivity and potential applications .
Properties
IUPAC Name |
6-tert-butylsulfonyl-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c1-20(2,3)30(28,29)17-11-10-16-21-24(19(27)25(16)22-17)13-18(26)23-12-6-8-14-7-4-5-9-15(14)23/h4-5,7,9-11H,6,8,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDFLJGTKDPYIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=NN2C(=NN(C2=O)CC(=O)N3CCCC4=CC=CC=C43)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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